![molecular formula C14H9ClF3NO2 B2608797 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide CAS No. 369-74-4](/img/structure/B2608797.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, which is known to impart significant pharmacological activity. This compound has been studied for various applications in medicinal chemistry, particularly for its potential analgesic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with salicylic acid derivatives under specific conditions. One common method includes the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include steps like recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl derivatives.
科学研究应用
Cancer Treatment
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide has shown promise as a therapeutic agent in oncology. It has been demonstrated to reduce tumor volume and increase tumor-free survival rates in preclinical models. The compound's mechanism involves targeting tumors that exhibit mutations in the Adenomatous Polyposis Coli (APC) gene or overexpression of β-catenin, both of which are linked to aberrant Wnt signaling .
Metabolic Disorders
Research indicates that compounds inhibiting the Wnt/Frizzled pathway, including this compound, may also have applications in treating metabolic diseases like type II diabetes and nonalcoholic fatty liver disease (NAFLD). By modulating this signaling pathway, the compound may help regulate metabolic processes and improve insulin sensitivity .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features, particularly the salicylamide moiety, which allows for multiple hydrogen bonding interactions. These interactions are crucial for the compound's binding affinity to target proteins involved in the Wnt signaling pathway .
In Vivo Studies
In vivo studies have demonstrated that derivatives of this compound exhibit improved pharmacokinetic properties when compared to their parent compounds. For instance, modifications that enhance oral bioavailability have resulted in increased plasma exposure without significant adverse effects over prolonged dosing periods .
Clinical Implications
Clinical trials exploring the use of this compound for cancer treatment have highlighted its potential as a part of combination therapies aimed at enhancing the efficacy of existing cancer treatments while minimizing side effects .
Summary Table of Applications
Application Area | Specific Use Cases | Mechanism of Action |
---|---|---|
Cancer Treatment | Reducing tumor growth | Inhibition of Wnt/Frizzled signaling |
Metabolic Disorders | Type II diabetes, NAFLD | Modulation of metabolic pathways |
Drug Development | Enhancing bioavailability | Structural modifications for better binding |
作用机制
The compound exerts its effects primarily through the activation of histone acetyltransferase (HAT) activity, particularly targeting the p300/EP300/E1A binding protein. This activation leads to alterations in chromatin acetylation, which can influence gene expression and cellular functions .
相似化合物的比较
Similar Compounds
- 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide (CTPB)
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is unique due to its specific trifluoromethyl group, which imparts significant pharmacological activity. This makes it distinct from other similar compounds that may lack this functional group or have different substituents .
生物活性
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide, a compound with significant biological implications, has garnered attention in various research fields due to its interaction with critical biochemical pathways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific findings.
Target of Action
The primary target of this compound is the p300 histone acetyltransferase (HAT) activity. This compound selectively activates p300 HAT, influencing chromatin structure and gene transcription.
Mode of Action
Upon binding to p300, the compound enhances its enzymatic activity, leading to significant alterations in gene expression patterns. These changes can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Enzyme Interaction
this compound modulates enzyme activity significantly. It has been shown to interact with p300, a key enzyme in chromatin remodeling and gene regulation. The compound's binding enhances the acetylation of proteins like p53, which is crucial for regulating apoptosis.
Cellular Effects
The compound influences several cellular processes:
- Cell Signaling: It alters signaling pathways that govern cell fate.
- Gene Expression: Changes in acetylation patterns lead to altered transcriptional activity.
- Apoptosis Induction: It has been observed to induce apoptosis in specific cell types by modulating p53 acetylation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against various cancer cell lines. For example, it has shown potential in inhibiting the growth of breast cancer cells (MCF-7) and other tumorigenic cell lines through its action on histone acetyltransferases .
In Vivo Studies
Animal model studies indicate that lower doses of this compound can enhance cognitive functions and reduce symptoms associated with neurodegenerative diseases. The compound's effects vary significantly with dosage, highlighting its potential therapeutic window.
Case Studies
-
Cytotoxicity Against Cancer Cells
- Study: Evaluated the effects of this compound on MCF-7 cells.
- Findings: The compound exhibited IC50 values indicating moderate cytotoxicity, suggesting potential as an anticancer agent.
-
Neuroprotective Effects
- Study: Investigated the impact on cognitive function in animal models.
- Findings: At lower doses, the compound improved cognitive performance and reduced neurodegenerative symptoms.
Applications
This compound has several promising applications:
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSJAPIEXXAEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。